molecular formula C8H14O3 B2467926 (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate CAS No. 99438-47-8

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

Cat. No.: B2467926
CAS No.: 99438-47-8
M. Wt: 158.197
InChI Key: OXQRLBFDJMSRMM-BQBZGAKWSA-N
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Description

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C8H14O3 It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate typically involves the reduction of 3-cyanocyclohexanone followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitrile group to a hydroxyl group. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products

    Oxidation: 3-oxocyclohexanecarboxylate

    Reduction: 3-hydroxycyclohexanemethanol

    Substitution: 3-chlorocyclohexanecarboxylate

Scientific Research Applications

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-1-hydroxy-3-methylcyclohexane-1-carboxylic acid
  • (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid

Uniqueness

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its methyl ester group differentiates it from other hydroxylated cyclohexane derivatives, making it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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